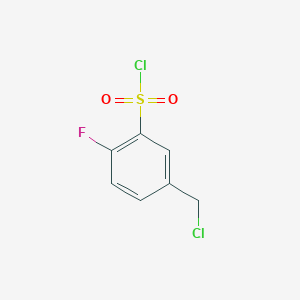
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 2-fluorobenzene-1-sulfonyl chloride. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 0°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfonamides.
科学的研究の応用
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The chloromethyl group also contributes to the reactivity of the compound by undergoing nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonic acid
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonamide
- 5-(Chloromethyl)-2-fluorobenzene-1-sulfonate esters
Uniqueness
5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a chloromethyl group and a sulfonyl chloride group on the same aromatic ring. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
特性
分子式 |
C7H5Cl2FO2S |
|---|---|
分子量 |
243.08 g/mol |
IUPAC名 |
5-(chloromethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2 |
InChIキー |
JHSJVIHMWWFVPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCl)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


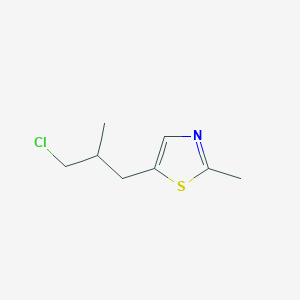
![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
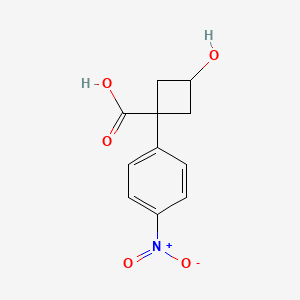
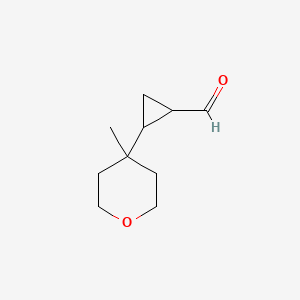

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
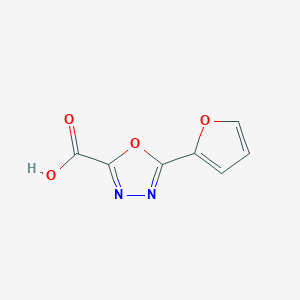
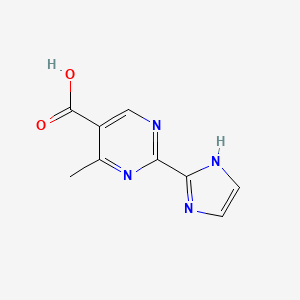
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)
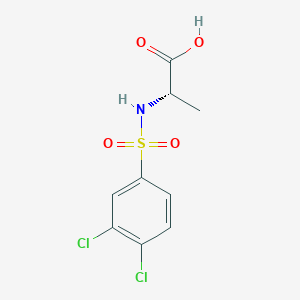

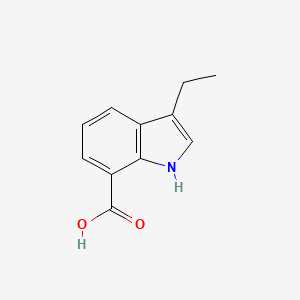
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
